molecular formula C8H9NO3S B2500581 2,3-dihydro-1H-indole-6-sulfonic acid CAS No. 80279-71-6

2,3-dihydro-1H-indole-6-sulfonic acid

Cat. No.: B2500581
CAS No.: 80279-71-6
M. Wt: 199.22
InChI Key: SNRSKXDRZWSQKH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indole-6-sulfonic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a sulfonic acid group attached to the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indole-6-sulfonic acid typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using methods such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Introduction of the Sulfonic Acid Group: The sulfonation of the indole ring can be achieved using reagents like sulfur trioxide or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where the indole precursor is treated with sulfonating agents in reactors designed to handle the exothermic nature of the reaction. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indole-6-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce halogens or nitro groups onto the indole ring.

Scientific Research Applications

2,3-Dihydro-1H-indole-6-sulfonic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Uniqueness

2,3-Dihydro-1H-indole-6-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, reactivity, and potential for forming hydrogen bonds, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,3-dihydro-1H-indole-6-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRSKXDRZWSQKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC(=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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